1,2,3,4-四氢异喹啉-7-羧酸

描述

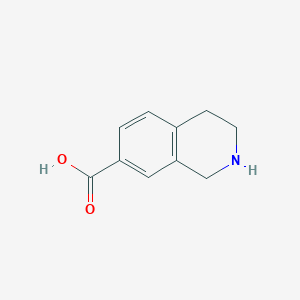

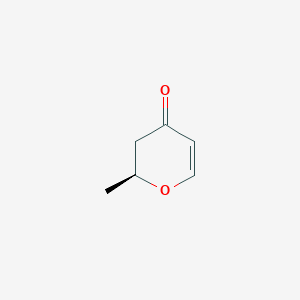

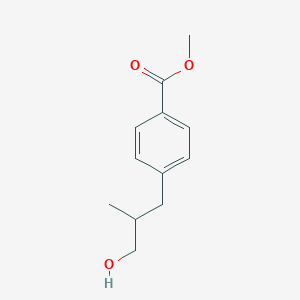

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid is a carboxylic acid derivative of tetrahydroisoquinoline . It is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid has been a subject of interest in the scientific community. The synthesis of a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been performed in 10 steps from the readily available dimedone . In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been explored in recent years .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid can be found in databases such as PubChem. It has a molecular weight of 177.20 g/mol, a XLogP3-AA of -1.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, and a topological polar surface area of 49.3 Ų .科学研究应用

合成方法和衍生物:

- Huber 和 Seebach (1987) 展示了通过非对映选择性烷基化合成四氢异喹啉,在合成生物碱(如角堇花)中具有应用 (Huber 和 Seebach,1987).

- Kotha、Deodhar 和 Khedkar (2014) 讨论了 1,2,3,4-四氢异喹啉-3-羧酸 (Tic) 衍生物的各种合成方法,突出了它们在基于肽的药物和生物活性化合物中的重要性 (Kotha、Deodhar 和 Khedkar,2014).

- Kammermeier、Lerch 和 Sommer (1992) 开发了合成外消旋和对映体纯四氢异喹啉-3-羧酸和酯的方法,在各种药物背景下很有用 (Kammermeier、Lerch 和 Sommer,1992).

生物评价和药理潜力:

- Azukizawa 等人 (2008) 识别出四氢异喹啉-3-羧酸的衍生物作为有效的 PPARγ 激动剂,显示出降低动物模型中血浆葡萄糖和甘油三酯水平的功效,表明具有治疗糖尿病的潜力 (Azukizawa 等,2008).

- Nakagawa 等人 (1996) 合成了几种四氢异喹啉-3-羧酸,这些酸会暂时增加小鼠的运动活性,表明在脑中可能具有生理作用 (Nakagawa、Nihonmatsu、Ohta 和 Hirobe,1996).

- Otake 等人 (2011) 开发出新型衍生物作为 PPARα/γ 双重激动剂,具有潜在的抗糖尿病作用,与现有药物相比,表现出更强的降血糖和降甘油三酯作用 (Otake 等,2011).

其他应用:

- Malovichko 等人 (2009) 提出了一种获得四氢异喹啉-7-羧酸作为 Arg 模拟物的方法,从而产生具有抗聚集活性的新型纤维蛋白原受体拮抗剂 (Malovichko 等,2009).

安全和危害

When handling 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic Acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . It has hazard statements H315 - H319 - H335 .

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNSOIKACZHLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine](/img/structure/B68111.png)

![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)nicotinic acid](/img/structure/B68130.png)